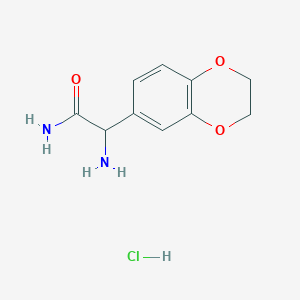
2-氨基-2-(2,3-二氢-1,4-苯并二氧杂环己烷-6-基)乙酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride” is a type of sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a class of compounds that are known for their significant biological activities, including antibacterial properties .
Synthesis Analysis
The synthesis of this compound involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonylchloride in an aqueous basic medium under definite pH controls . Another method involves the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, in an acetonitrile/dimethylsulfoxide solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues .Molecular Structure Analysis
The molecular structure of this compound was determined using various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The molecular formula is C22H20N2O6S and the molecular weight is 440 g/mol .Physical And Chemical Properties Analysis
The compound is a pale gold solid with a melting point of 134-135°C . The molecular formula is C22H20N2O6S and the molecular weight is 440 g/mol .科学研究应用
Alzheimer’s Disease Treatment
This compound has been used in the synthesis of new sulfonamides and their N-substituted derivatives as potential therapeutic agents for treating Alzheimer’s disease . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Antibacterial Applications
The compound has shown potential as an antibacterial agent. In a study, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework were fabricated . The antibacterial potential of these molecules was ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .
Hemolytic Activity
The compound has been studied for its hemolytic activity. Most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .
Electrochemical Applications
The compound has been used in electrochemical studies. The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce in a stable way the resulting non-activated o-quinone, and generate structural analogues .
Cholinesterase Inhibition
The compound has been used in the synthesis of molecules that exhibited moderate to weak inhibition of cholinesterases . Cholinesterase inhibitors are good agents for treating Alzheimer’s disease .
Lipoxygenase Enzyme Inhibition
The compound has been used in the synthesis of molecules that exhibited moderate to weak inhibition of lipoxygenase enzymes . Lipoxygenase inhibitors have potential therapeutic applications in a variety of inflammatory conditions .
安全和危害
未来方向
The future directions for this compound could involve further exploration of its antibacterial potential, given its promising biofilm inhibition activity against Escherichia coli and Bacillus subtilis . Additionally, further studies could focus on optimizing its synthesis process and exploring its potential applications in other areas of pharmacology.
作用机制
Target of Action
The primary targets of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride are cholinesterases and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterases and lipoxygenase enzymes by 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride affects several biochemical pathways. For instance, the inhibition of cholinesterases can impact the cholinergic system, which plays a key role in memory and cognition. Similarly, the inhibition of lipoxygenase enzymes can affect the arachidonic acid pathway, which is involved in inflammation and immune responses .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of 2-Amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide hydrochloride’s action include the inhibition of cholinesterases and lipoxygenase enzymes . This can lead to changes in the levels of neurotransmitters in the nervous system and alterations in inflammatory responses. Additionally, this compound has shown antibacterial activity against B. subtilis and E. coli, indicating its potential role in bacterial biofilm growth inhibition .
属性
IUPAC Name |
2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.ClH/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7;/h1-2,5,9H,3-4,11H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENOUJGYSGSXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3,3,5,5-Tetramethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2714080.png)

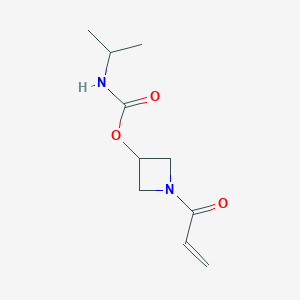
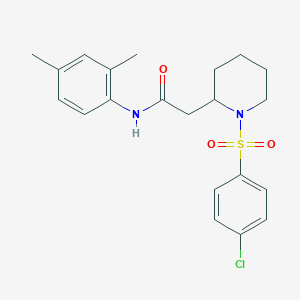


![2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxolane-3-carboxylic acid](/img/structure/B2714090.png)


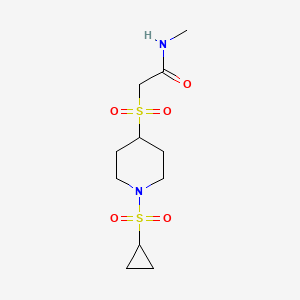
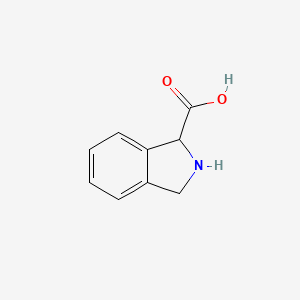
![2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetohydrazide](/img/no-structure.png)
![ethyl N-[(Z)-cyano[2-(3-methoxyphenyl)hydrazin-1-ylidene]carbonyl]carbamate](/img/structure/B2714099.png)